molecular formula C11H9F3N2O3S B12273157 2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL

2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL

Cat. No.: B12273157
M. Wt: 306.26 g/mol
InChI Key: IBBJGKHGZWTSTA-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL is a chemical compound known for its unique structure and properties It is characterized by the presence of a methanesulfonyl group, a trifluoromethyl group, and a pyrazol-3-OL moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL typically involves the reaction of 4-methanesulfonylphenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL involves its interaction with specific molecular targets. The methanesulfonyl group and trifluoromethyl group play crucial roles in binding to active sites of enzymes or receptors. The compound may inhibit the activity of cyclooxygenase-2 (COX-2), leading to reduced production of pro-inflammatory prostaglandins . Additionally, it may interact with other molecular pathways involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-2H-pyrazol-3-OL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methanesulfonyl and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.

Properties

Molecular Formula

C11H9F3N2O3S

Molecular Weight

306.26 g/mol

IUPAC Name

2-(4-methylsulfonylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C11H9F3N2O3S/c1-20(18,19)8-4-2-7(3-5-8)16-10(17)6-9(15-16)11(12,13)14/h2-6,15H,1H3

InChI Key

IBBJGKHGZWTSTA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C=C(N2)C(F)(F)F

Origin of Product

United States

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